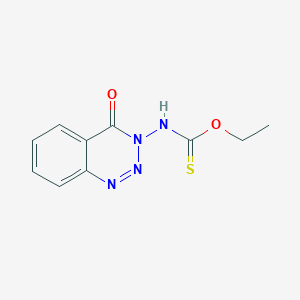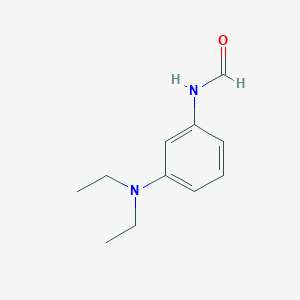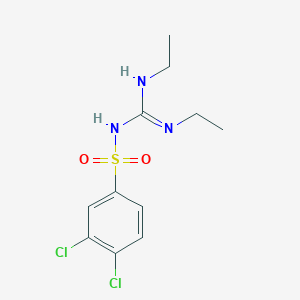
1-(3,4-Dichlorophenyl)sulfonyl-2,3-diethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)sulfonyl-2,3-diethylguanidine is an organic compound characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring and a diethylguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)sulfonyl-2,3-diethylguanidine typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2,3-diethylguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process may include steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)sulfonyl-2,3-diethylguanidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfinyl or thiol derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)sulfonyl-2,3-diethylguanidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)sulfonyl-2,3-diethylguanidine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The dichlorophenyl ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3,4-Dichlorophenyl)sulfonyl-2,3-dimethylguanidine
- 1-(3,4-Dichlorophenyl)sulfonyl-2,3-diisopropylguanidine
- 1-(3,4-Dichlorophenyl)sulfonyl-2,3-dibutylguanidine
Uniqueness: 1-(3,4-Dichlorophenyl)sulfonyl-2,3-diethylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylguanidine moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds with different alkyl groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique characteristics
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-2,3-diethylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N3O2S/c1-3-14-11(15-4-2)16-19(17,18)8-5-6-9(12)10(13)7-8/h5-7H,3-4H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTUTYHLVVJPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
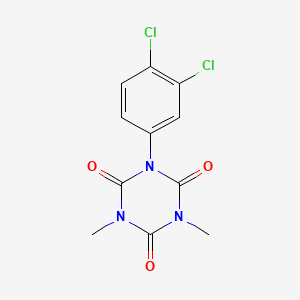
![2-phenyl-4H-pyrazolo[1,5-b][1,2,4]benzothiadiazine 9,9-dioxide](/img/structure/B8039728.png)
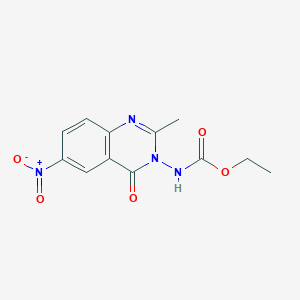
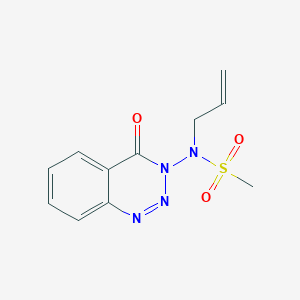
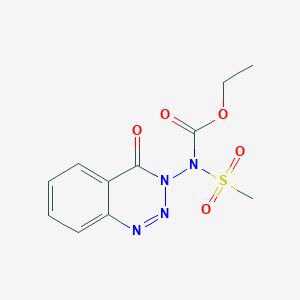
![methyl N-[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]carbamate](/img/structure/B8039749.png)

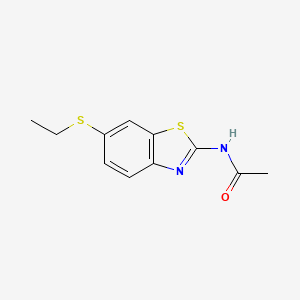
![2-methyl-N-[3-(methylsulfonylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B8039774.png)
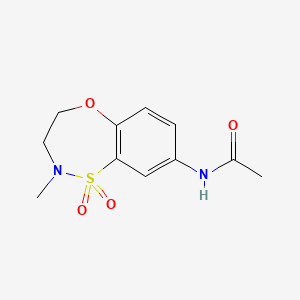
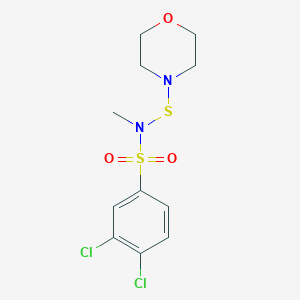
![3,4-Dichlorospiro[chromene-2,1'-cyclopentane]](/img/structure/B8039801.png)
